

"3-aminonaphthalene-1,5-disulfonic acid" synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Sodium 3-aminonaphthalene-1,5-disulphonate

Cat. No.: B7822830

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Aminonaphthalene-1,5-disulfonic Acid

Introduction

3-Aminonaphthalene-1,5-disulfonic acid, also known by industrial names such as C Acid or 2-Amino-4,8-naphthalenedisulfonic acid, is a pivotal organic compound with the chemical formula $C_{10}H_9NO_6S_2$ and a molecular weight of 303.31 g/mol. [\[1\]](#)[\[2\]](#) This compound, typically a white crystalline solid with slight solubility in water, serves as a crucial intermediate in the synthesis of a wide array of dyes. [\[3\]](#) Its molecular structure, featuring a naphthalene core substituted with both an amino group and two sulfonic acid groups, makes it a versatile precursor for producing sun-resistant, reactive, and direct dyes. [\[3\]](#)

The industrial synthesis of 3-aminonaphthalene-1,5-disulfonic acid is a well-established, multi-step process that begins with naphthalene. The strategic sequence involves the sulfonation of the naphthalene ring, followed by a regioselective nitration, and concluded with the reduction of the nitro group to the final amine. This guide provides a detailed exploration of this synthesis pathway, coupled with comprehensive characterization protocols essential for verifying the product's identity, purity, and structural integrity.

Synthesis Pathway: From Naphthalene to C Acid

The manufacturing of 3-aminonaphthalene-1,5-disulfonic acid is a classic example of aromatic chemistry, leveraging the directing effects of substituents on the naphthalene core to achieve the desired isomer. The process is executed in three primary stages.

Workflow for the Synthesis of 3-Aminonaphthalene-1,5-disulfonic Acid

[Click to download full resolution via product page](#)

Caption: A three-step chemical synthesis route from naphthalene to the target compound.

Step 1: Disulfonation of Naphthalene

The initial step involves the introduction of two sulfonic acid groups onto the naphthalene ring. The position of these groups is critical and is controlled by reaction conditions.

- Causality: Naphthalene is treated with oleum (fuming sulfuric acid), a source of sulfur trioxide (SO_3), which acts as the electrophile. The reaction temperature is maintained between 20–50°C to kinetically favor the formation of the naphthalene-1,5-disulfonic acid isomer.[4][5] At higher temperatures, the thermodynamically favored 2,6- and 2,7-isomers become more prominent.
- Experimental Protocol:
 - Charge a suitable reactor with 20% oleum.
 - While maintaining the temperature between 20–35°C, gradually add naphthalene.
 - Slowly introduce 65% oleum and additional naphthalene in alternating portions, ensuring the temperature does not exceed 50°C.[5]
 - Hold the reaction mixture at 55°C for several hours to complete the reaction.[5]

- The resulting mixture contains naphthalene-1,5-disulfonic acid, which is carried forward to the next step.

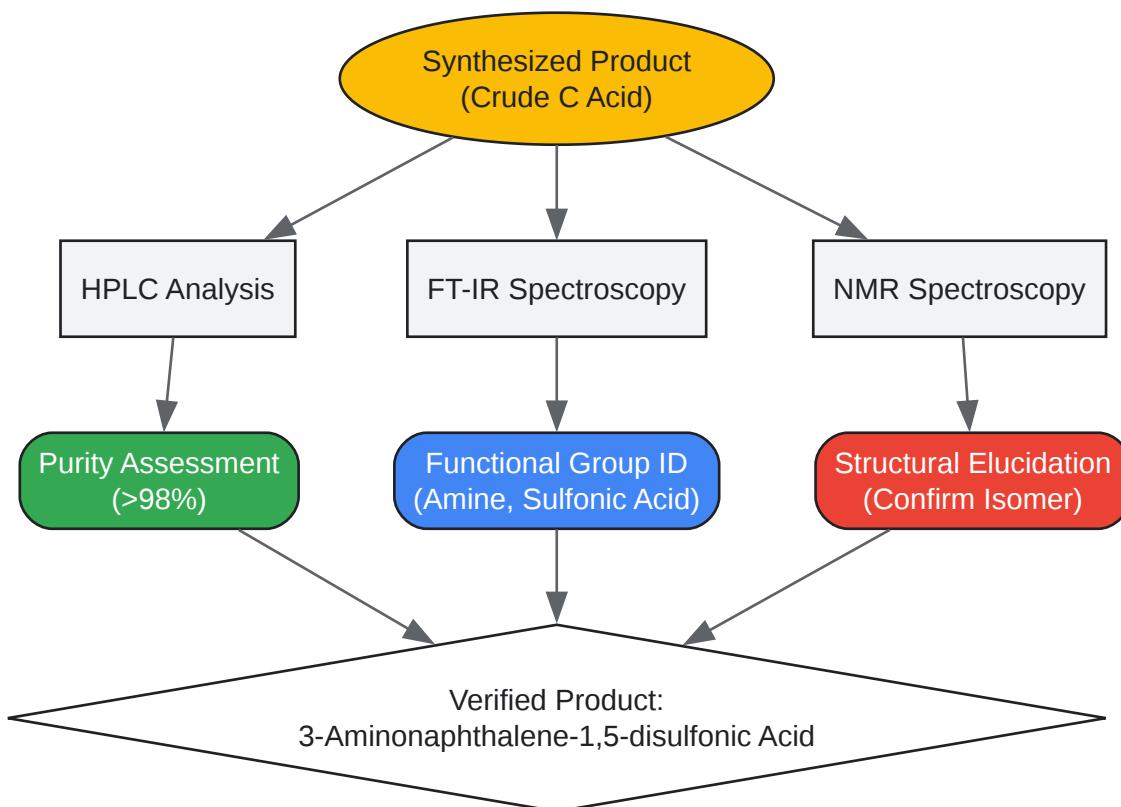
Step 2: Nitration of Naphthalene-1,5-disulfonic Acid

With the sulfonic acid groups in place, the next step is the introduction of a nitro group. The existing substituents direct the incoming electrophile.

- Causality: The two sulfonic acid groups at the 1- and 5-positions are strongly deactivating and meta-directing. This electronic effect guides the incoming nitronium ion (NO_2^+), generated from a mixed acid of nitric and sulfuric acid, to selectively substitute at the 3-position of the naphthalene ring.
- Experimental Protocol:
 - Prepare a nitrating mixture by combining concentrated nitric acid and sulfuric acid.
 - Add the sulfonation product from the previous step to the reactor.
 - Carefully add the mixed acid to the reaction mixture, maintaining the temperature between 10°C and 60°C.[4]
 - The reaction progress can be monitored by taking samples and analyzing for the disappearance of the starting material.[6]
 - Upon completion, the product, 3-nitronaphthalene-1,5-disulfonic acid, is often isolated as its magnesium salt to facilitate separation from unwanted isomers.[3][4]

Step 3: Reduction of the Nitro Group

The final step is the conversion of the nitro group into the desired amino group, yielding the final product.


- Causality: The nitro group is readily reduced to an amine under acidic conditions using a reducing agent. A common and cost-effective industrial method is the Béchamp reduction, which uses iron filings in the presence of an acid, such as hydrochloric acid.[3] The iron is oxidized while the nitro group is reduced.

- Experimental Protocol:
 - The isolated 3-nitronaphthalene-1,5-disulfonic acid intermediate (often as a sodium salt after conversion from the magnesium salt) is dissolved or suspended in water.[3]
 - Hydrochloric acid is added to create an acidic medium.
 - Iron powder is gradually added to the mixture. The reaction is exothermic and may require cooling.
 - The mixture is stirred until the reduction is complete.
 - The final product, 3-aminonaphthalene-1,5-disulfonic acid, is then isolated from the reaction mixture, typically by filtration and washing. The product is a white or off-white powder.[3]

Comprehensive Characterization

To ensure the synthesized product meets the required standards of identity and purity, a suite of analytical techniques is employed. Each method provides a unique piece of structural or purity information, and together they form a self-validating system.

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Analytical workflow for purity, functional group, and structural verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final product and quantifying any isomeric impurities or residual starting materials.

- Methodology: A reverse-phase HPLC method is typically employed.[7]
- Experimental Protocol:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of acetonitrile and water containing an acid modifier like phosphoric acid or formic acid (for MS compatibility).[7] A standard method for naphthalenedisulfonic acid isomers can be adapted for this purpose.[8]

- Detection: UV-Vis detector set at a wavelength where the analyte has strong absorbance.
- Sample Preparation: Prepare a standard solution of the sample in the mobile phase or a suitable solvent.
- Analysis: Inject the sample and compare the retention time and peak area to a known reference standard to confirm identity and calculate purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of key functional groups in the molecule.

- Methodology: The sample is typically prepared as a KBr pellet. The infrared spectrum will show absorption bands corresponding to the vibrational frequencies of the molecule's bonds.
- Expected Characteristic Absorptions:
 - N-H Stretch: 3300-3500 cm^{-1} (primary amine).
 - Aromatic C-H Stretch: 3000-3100 cm^{-1} .
 - S=O Stretch (Sulfonic Acid): 1150-1250 cm^{-1} (asymmetric) and 1030-1060 cm^{-1} (symmetric).
 - Aromatic C=C Stretch: 1450-1600 cm^{-1} .
 - S-O Stretch: 650-770 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information for unambiguous structural elucidation, confirming the connectivity of atoms and the specific isomeric form of the product.

- Methodology: ^1H and ^{13}C NMR spectra are acquired. Due to the acidic nature and potential for poor solubility, the sample is often converted to its disodium salt and dissolved in a solvent like D_2O .^[9]

- Expected ^1H NMR Signals: The aromatic region (typically 7.0-9.0 ppm) will show a complex pattern of doublets and triplets corresponding to the protons on the naphthalene ring. The specific chemical shifts and coupling constants are unique to the 3-amino-1,5-disubstituted pattern.
- Expected ^{13}C NMR Signals: The spectrum will show 10 distinct signals corresponding to the 10 carbon atoms of the naphthalene core, confirming the asymmetry of the molecule. The chemical shifts will be influenced by the attached amino and sulfonic acid groups.

Technique	Purpose	Expected Outcome
HPLC	Purity assessment and isomer separation.	A major peak corresponding to the product with a purity typically >98%. Minor peaks may indicate isomeric impurities.
FT-IR	Identification of functional groups.	Characteristic absorption bands for N-H (amine), S=O (sulfonic acid), and aromatic C-H/C=C bonds.
NMR	Unambiguous structural elucidation.	^1H and ^{13}C NMR spectra consistent with the 3-aminonaphthalene-1,5-disulfonic acid structure.

Safety and Handling

3-Aminonaphthalene-1,5-disulfonic acid is classified as an irritant.[\[2\]](#)[\[3\]](#) Inhalation, ingestion, or skin absorption may cause adverse effects.[\[3\]](#)

- Hazards: Causes serious eye irritation.[\[2\]](#) May cause irritation to the respiratory system and skin.[\[3\]](#)
- Protective Measures: Operators should wear suitable protective clothing, gloves, and eye/face protection.[\[3\]](#) Work should be conducted in a well-ventilated area.

- Storage: The material should be stored in a cool, dry, and well-ventilated location, away from direct sunlight and heat.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]
- 2. 3-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]
- 5. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 6. US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids - Google Patents [patents.google.com]
- 7. 1,5-Naphthalenedisulfonic acid, 3-amino- | SIELC Technologies [sielc.com]
- 8. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 9. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. ["3-aminonaphthalene-1,5-disulfonic acid" synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7822830#3-aminonaphthalene-1-5-disulfonic-acid-synthesis-and-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com